molecular formula C4HILiNO2S B15296694 Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate

Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate

Cat. No.: B15296694
M. Wt: 261.0 g/mol
InChI Key: WVIWWPICZHRHQA-UHFFFAOYSA-M
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Description

Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a lithium ion, an iodine atom, and a carboxylate group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate typically involves the lithiation of 5-iodo-1,3-thiazole-2-carboxylic acid. This can be achieved by treating the acid with a lithium base such as lithium diisopropylamide (LDA) in an appropriate solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds through the formation of a lithium salt, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1,3-thiazole-2-carboxylate, while Suzuki-Miyaura coupling with phenylboronic acid would produce 5-phenyl-1,3-thiazole-2-carboxylate .

Scientific Research Applications

Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Thiazole derivatives are known for their biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: The compound can be used in the development of new pharmaceuticals targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its biological activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) 5-amino-1,3-thiazole-2-carboxylate
  • Lithium(1+) 5-ethyl-1,3-thiazole-2-carboxylate
  • Lithium(1+) 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate

Uniqueness

Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate is unique due to the presence of the iodine atom, which makes it a versatile intermediate for further functionalization. The iodine atom can be easily replaced by various substituents, allowing for the synthesis of a wide range of derivatives with different biological activities .

Properties

Molecular Formula

C4HILiNO2S

Molecular Weight

261.0 g/mol

IUPAC Name

lithium;5-iodo-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C4H2INO2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1

InChI Key

WVIWWPICZHRHQA-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(SC(=N1)C(=O)[O-])I

Origin of Product

United States

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